2-Iodobenzofuran

Catalog No.
S1901818
CAS No.
69626-75-1
M.F
C8H5IO
M. Wt
244.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodobenzofuran

CAS Number

69626-75-1

Product Name

2-Iodobenzofuran

IUPAC Name

2-iodo-1-benzofuran

Molecular Formula

C8H5IO

Molecular Weight

244.03 g/mol

InChI

InChI=1S/C8H5IO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H

InChI Key

WIBOBANRAWSQLV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)I

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)I
  • Synthetic Precursor

    The iodine atom on 2-Iodobenzofuran is a good leaving group, making it a valuable precursor for further functionalization. Researchers can utilize this reactivity to introduce various functional groups at the 2-position of the benzofuran ring through reactions like Suzuki-Miyaura coupling or Stille coupling. This allows for the creation of diverse benzofuran derivatives with potentially interesting properties [].

    • For instance, a recent study describes a nickel-catalyzed reaction using 2-Iodophenol (a close relative of 2-Iodobenzofuran) to create complex heterocyclic molecules like pyrano cis-fused dihydrobenzofurans [].
  • Investigating Halogen Bonding

    The iodine atom in 2-Iodobenzofuran can participate in halogen bonding, a relatively new area of research. Halogen bonding is a non-covalent interaction similar to hydrogen bonding, but involving halogen atoms. Studying how 2-Iodobenzofuran interacts with other molecules through halogen bonding could contribute to the understanding of this phenomenon and its potential applications in crystal engineering or material design.

2-Iodobenzofuran is an organic compound characterized by the presence of an iodine atom attached to a benzofuran structure. Its molecular formula is C8_8H5_5IO2_2, and it has a molecular weight of 260.03 g/mol. The compound features a hydroxyl group at the 6-position, making it a derivative of benzofuran. The unique combination of the iodine atom and the hydroxyl group contributes to its distinct chemical and biological properties, which are of significant interest in various fields, including medicinal chemistry and organic synthesis.

There is currently no scientific consensus on the specific mechanism of action of 2-Iodobenzofuran.

  • No comprehensive safety information is currently available for 2-Iodobenzofuran. As with any new compound, it's advisable to handle it with proper laboratory precautions.

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The iodine atom can be reduced, typically using lithium aluminum hydride or sodium borohydride, leading to hydrogenated derivatives.
  • Substitution: The iodine atom can be replaced through nucleophilic substitution reactions with nucleophiles such as sodium azide or potassium cyanide.

These reactions facilitate the formation of various substituted benzofuran derivatives, each exhibiting different biological and chemical properties.

Research indicates that 2-Iodobenzofuran exhibits notable biological activities, including:

  • Antimicrobial Properties: The compound has been investigated for its potential to inhibit microbial growth.
  • Anticancer Activity: It has shown promise in inducing apoptosis in cancer cells, suggesting its utility in cancer therapeutics.
  • Enzyme Modulation: 2-Iodobenzofuran can interact with specific molecular targets, modulating enzyme activity and influencing biochemical pathways.

Several methods for synthesizing 2-Iodobenzofuran have been developed:

  • Halogenation of Benzofuran Derivatives: A common method involves treating benzofuran derivatives with iodine under specific conditions.
  • Iodocyclization Reactions: Recent advancements have utilized iodocyclization strategies, employing various iodinating agents to synthesize benzofurans efficiently .
  • Hypervalent Iodine-Catalyzed Reactions: Catalytic methods using hypervalent iodine reagents have been reported for the synthesis of related compounds .

Industrial production typically employs optimized halogenation processes to ensure high yield and purity.

The applications of 2-Iodobenzofuran span multiple fields:

  • Medicinal Chemistry: It serves as a lead compound in drug discovery, particularly for antimicrobial and anticancer agents.
  • Organic Synthesis: Utilized as a building block in synthesizing complex organic molecules and heterocycles.
  • Industrial Uses: Employed in producing dyes, polymers, and other industrial chemicals.

Interaction studies have revealed that 2-Iodobenzofuran can modulate various biological pathways by interacting with specific enzymes and receptors. Its mechanism of action often involves the hydroxyl group and iodine atom's reactivity, allowing it to bind effectively to target molecules, thus influencing cellular processes such as apoptosis and microbial inhibition.

Several compounds share structural similarities with 2-Iodobenzofuran:

Compound NameStructural FeaturesUnique Aspects
2-IodobenzothiopheneContains sulfur instead of oxygenExhibits different reactivity due to sulfur's properties.
2-BromobenzofuranContains bromine instead of iodineGenerally less reactive than the iodo derivative.
2-ChlorobenzofuranContains chlorine instead of iodineSimilar biological activities but varies in reactivity due to chlorine's properties.

Uniqueness: The presence of both an iodine atom and a hydroxyl group in 2-Iodobenzofuran enhances its reactivity in substitution reactions while contributing to its potential biological activities, setting it apart from its analogs .

XLogP3

3

Wikipedia

2-Iodo-1-benzofuran

Dates

Modify: 2023-08-16

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